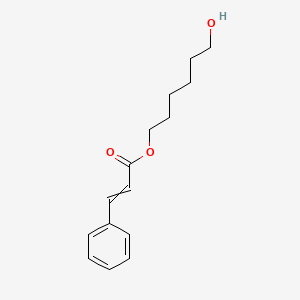![molecular formula C17H15N3S B14275409 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline CAS No. 138954-51-5](/img/structure/B14275409.png)
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring and two aniline groups connected by an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Aniline Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-{2-[2-(4-Nitrophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Methylphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Hydroxyphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
Uniqueness
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
CAS番号 |
138954-51-5 |
|---|---|
分子式 |
C17H15N3S |
分子量 |
293.4 g/mol |
IUPAC名 |
4-[2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C17H15N3S/c18-14-6-1-12(2-7-14)3-10-17-20-16(11-21-17)13-4-8-15(19)9-5-13/h1-11H,18-19H2 |
InChIキー |
MXPZGFKBKWUGSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC(=CS2)C3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
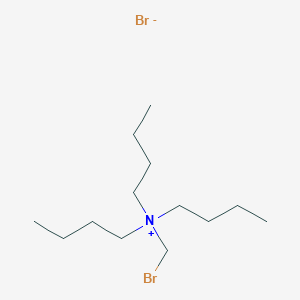

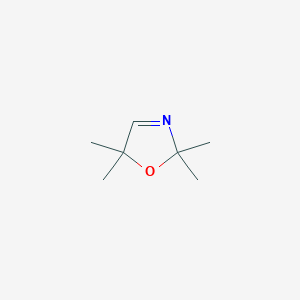
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
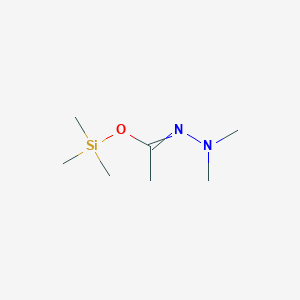
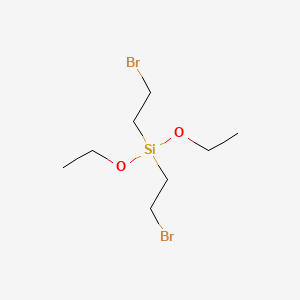

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
